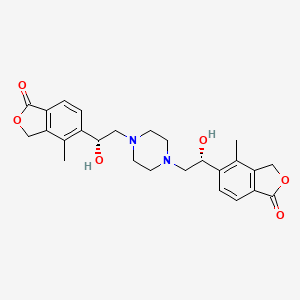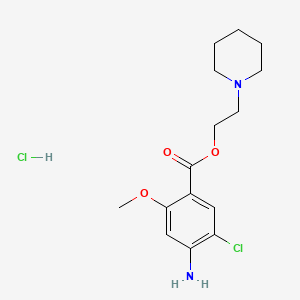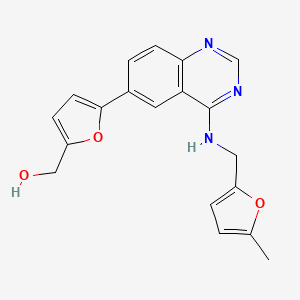![molecular formula C32H39ClN2O3 B609180 (S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid CAS No. 1010731-97-1](/img/structure/B609180.png)
(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MLN-3897, also known as AVE-9897, is a C-C Motif Chemokine Receptor 1 (CCR1) antagonist potentially for the treatment of multiple sclerosis and rheumatoid arthritis. MLN3897 abrogates its effects by inhibiting Akt signaling. Moreover, MM cell-to-OC adhesion was abrogated by MLN3897, thereby inhibiting MM cell survival and proliferation. MLN3897 demonstrates significant impairment of OC formation (by 40%) and function (by 70%), associated with decreased precursor cell multinucleation and down-regulation of c-fos signaling.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) reported the synthesis of various pyridine derivatives with potential antimicrobial activity. Although not specifically focusing on the exact compound , their research contributes to the understanding of similar compounds’ synthesis and antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Antithrombotic Agents
- Babu et al. (2016) explored carboxylic acid antithrombotic agents, synthesizing various derivatives with in vivo activity. This research provides insights into the broader category of compounds related to the one (Babu, Babu, Ravisankar, & Latha, 2016).
Antitumor and Antioxidant Activities
- Bialy and Gouda (2011) examined cyanoacetamide in heterocyclic chemistry, synthesizing various derivatives and evaluating their antitumor and antioxidant activities. This research offers valuable context for understanding the potential applications of related heterocyclic compounds (Bialy & Gouda, 2011).
Supramolecular Adducts and Noncovalent Interactions
- Fang et al. (2020) conducted a study on the cocrystallization of pyridine derivatives with carboxylic acids, revealing insights into the structural and supramolecular aspects of these compounds, which can be relevant for understanding the properties of similar chemical structures (Fang et al., 2020).
Radioimmunoassay Applications
- Ohshima et al. (1992) synthesized a dibenz[b,e]oxepin-bovine serum albumin conjugate for the radioimmunoassay of a specific compound. This study provides insights into the application of similar compounds in radioimmunoassays (Ohshima et al., 1992).
properties
CAS RN |
1010731-97-1 |
|---|---|
Product Name |
(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid |
Molecular Formula |
C32H39ClN2O3 |
Molecular Weight |
535.125 |
IUPAC Name |
(11E)-11-[3-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]propylidene]-5H-[1]benzoxepino[3,4-b]pyridine-9-carboxylic acid |
InChI |
InChI=1S/C30H31ClN2O4/c1-29(2)19-33(16-13-30(29,36)21-8-10-22(31)11-9-21)15-4-6-23-24-5-3-14-32-26(24)18-37-27-12-7-20(28(34)35)17-25(23)27/h3,5-12,14,17,36H,4,13,15-16,18-19H2,1-2H3,(H,34,35)/b23-6+/t30-/m0/s1 |
InChI Key |
NHZWLAWPPXMRPK-MOLVWPNASA-N |
SMILES |
CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(=O)O)N=CC=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MLN-3897; MLN 3897; MLN3897; AVE-9897; AVE 9897; AVE9897 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B609113.png)



![2-[1-(5-bromo-2-fluoro-benzyl)indol-3-yl]sulfonyl-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B609120.png)